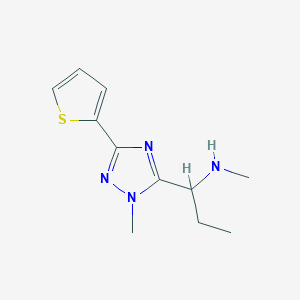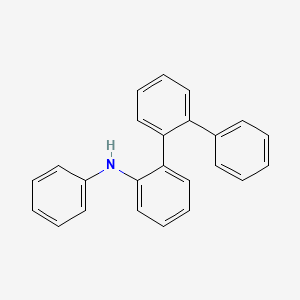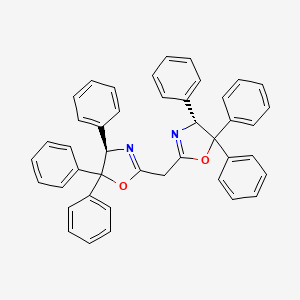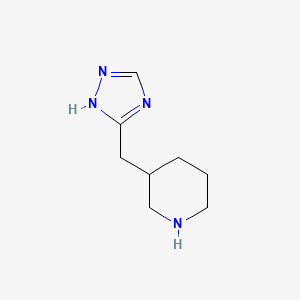
3-((1h-1,2,4-Triazol-3-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine: is a compound that features a piperidine ring substituted with a 1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general steps are as follows:
Formation of the Triazole Ring: An azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.
Attachment to Piperidine: The triazole ring is then attached to the piperidine ring through a suitable linker, often involving nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole-substituted piperidines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine serves as a versatile building block for constructing more complex molecules
Biology: The compound’s triazole moiety is known for its biological activity. It can be used in the design of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its ability to form stable complexes with metal ions also makes it useful in biochemical assays and imaging.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for developing drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities, such as enhanced durability or biocompatibility.
Mecanismo De Acción
The mechanism of action of 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
1-(1H-1,2,4-Triazol-3-yl)methanamine: Similar structure but with an amine group instead of a piperidine ring.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of a piperidine ring.
1-(1H-1,2,4-Triazol-3-yl)ethanol: Features a hydroxyl group instead of a piperidine ring.
Uniqueness: 3-((1H-1,2,4-Triazol-3-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. The presence of the piperidine ring enhances its solubility and bioavailability, while the triazole ring provides stability and biological activity.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(1H-1,2,4-triazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-7(5-9-3-1)4-8-10-6-11-12-8/h6-7,9H,1-5H2,(H,10,11,12) |
Clave InChI |
SXIKPMLONNJFER-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



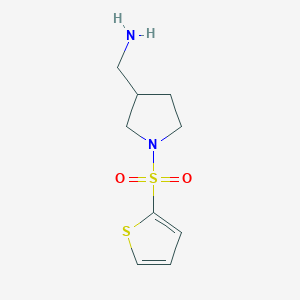


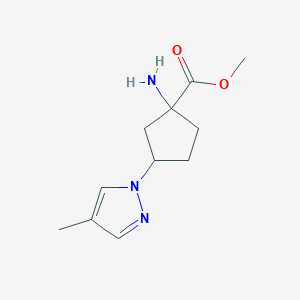

![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)




